

2-(3,4-Dichlorophenyl)pyrrolidine CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(3,4-Dichlorophenyl)pyrrolidine**

Cat. No.: **B1364402**

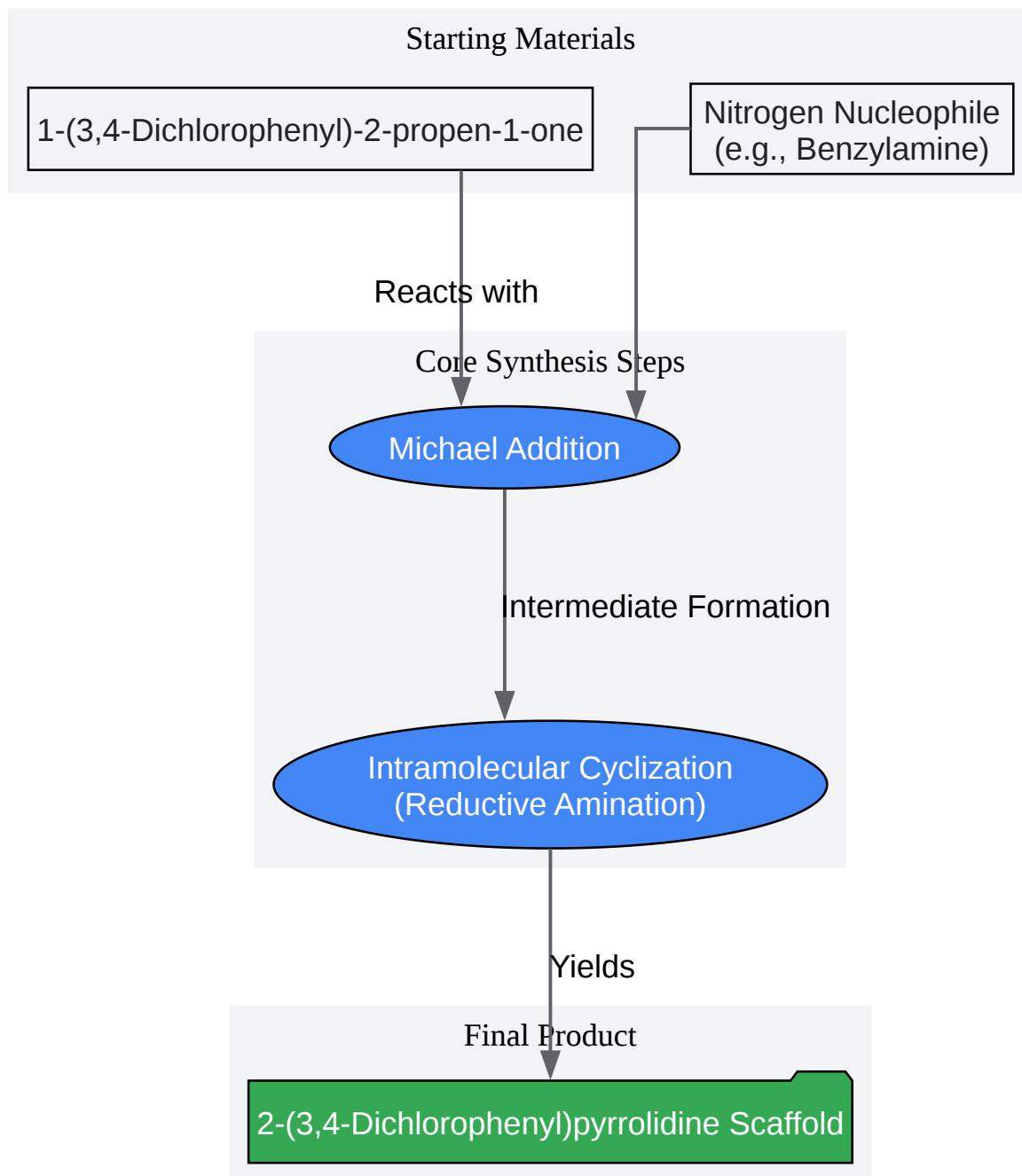
[Get Quote](#)

An In-depth Technical Guide to **2-(3,4-Dichlorophenyl)pyrrolidine**

Abstract

This technical guide provides a comprehensive overview of **2-(3,4-Dichlorophenyl)pyrrolidine**, a pivotal chemical intermediate in modern drug discovery and organic synthesis. The document elucidates its core physicochemical properties, outlines common synthetic pathways, and details its significant application as a molecular scaffold, particularly in the development of selective kappa-opioid receptor agonists. Furthermore, this guide presents a robust framework for its analytical characterization using standard chromatographic techniques and summarizes essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for laboratory and developmental applications.

Core Compound Identification


2-(3,4-Dichlorophenyl)pyrrolidine is a substituted heterocyclic compound featuring a pyrrolidine ring attached to a 3,4-dichlorinated phenyl group. Its rigid structure and the specific electronic properties imparted by the chlorine atoms make it a valuable building block in medicinal chemistry.

Property	Value	Source(s)
CAS Number	298690-82-1	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₁ Cl ₂ N	[1] [2]
Molecular Weight	216.11 g/mol	[1] [4]
Appearance	Varies; often a liquid or solid	[4]
Storage Temp.	Recommended at 0-8 °C	[4]

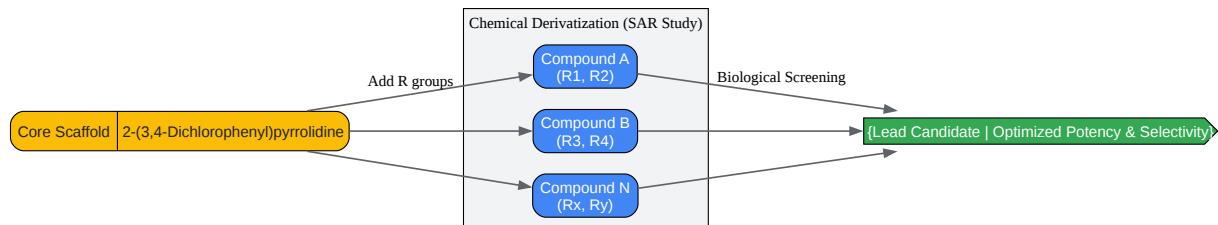
Synthesis & Molecular Architecture

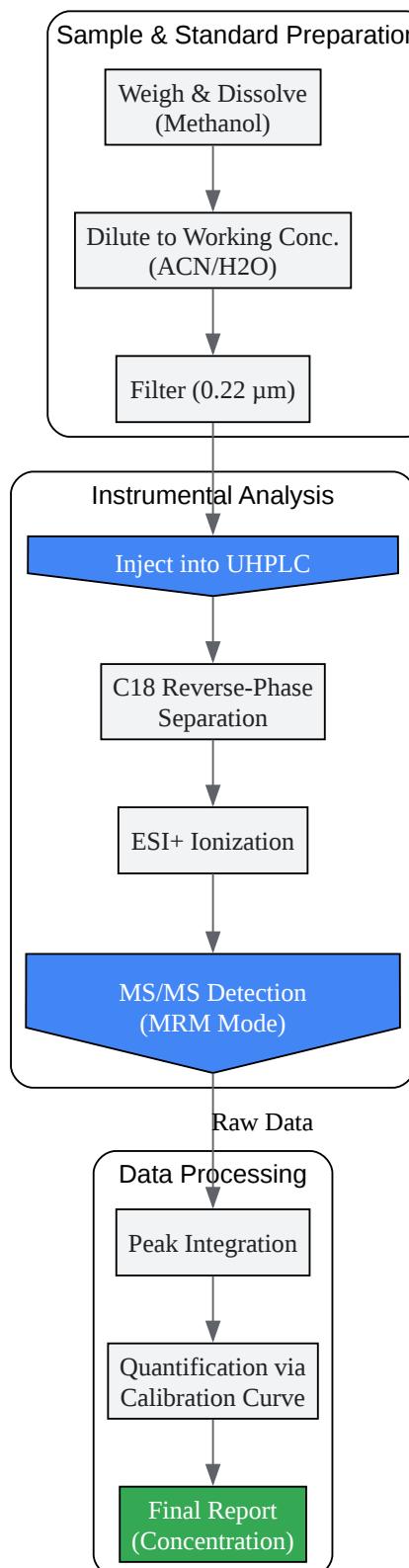
The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, driven by the prevalence of the pyrrolidine motif in numerous FDA-approved drugs.[\[5\]](#) For **2-(3,4-Dichlorophenyl)pyrrolidine** and its analogs, synthetic strategies are chosen to control stereochemistry and allow for diversification.

A prevalent strategy involves a [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene, which efficiently constructs the five-membered pyrrolidine ring.[\[5\]](#) Another robust industrial approach involves a Michael addition of a nitrogen-containing nucleophile to an α,β -unsaturated ketone, followed by an intramolecular cyclization and reduction to form the saturated pyrrolidine ring.[\[6\]](#) This latter pathway is particularly adaptable for large-scale synthesis.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for pyrrolidine ring synthesis.


Application in Drug Discovery: A Scaffold for Opioid Agonists


The primary and most well-documented application of the **2-(3,4-Dichlorophenyl)pyrrolidine** core is in the field of neuropharmacology, specifically in the rational design of potent and selective kappa-opioid receptor (KOR) agonists.^{[7][8]} The KOR system is a target for developing novel analgesics with a reduced side-effect profile compared to traditional mu-opioid agonists.

In this context, the **2-(3,4-Dichlorophenyl)pyrrolidine** moiety serves as a foundational scaffold. Its key features are:

- **Structural Rigidity:** The cyclic nature of the pyrrolidine ring limits conformational flexibility, which is crucial for achieving high-affinity binding to the receptor's active site.
- **Dichlorophenyl Group:** This specific substitution pattern is critical for receptor interaction and potency. Structure-activity relationship (SAR) studies have shown that modifications to this part of the molecule drastically alter biological activity.^[8]

Researchers utilize this core structure as a starting point, systematically adding different functional groups to other positions (e.g., the pyrrolidine nitrogen or a side chain) to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties. This approach led to the discovery of compounds with significantly higher in-vitro activity than reference KOR agonists like U-50488.^[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2-(3,4-DICHLOROPHENYL)PYRROLIDINE | 298690-82-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. enamine.net [enamine.net]
- 6. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]
- 7. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(3,4-Dichlorophenyl)pyrrolidine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1364402#2-3-4-dichlorophenyl-pyrrolidine-cas-number\]](https://www.benchchem.com/product/b1364402#2-3-4-dichlorophenyl-pyrrolidine-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com